molecular formula C8H6N2O2 B3219289 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190317-35-1

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3219289
CAS No.: 1190317-35-1
M. Wt: 162.15 g/mol
InChI Key: GNPLRSGYPRIBKT-UHFFFAOYSA-N
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Description

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a hydroxyl group at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-2-9-8-7(5)1-6(12)3-10-8/h1-4,12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPLRSGYPRIBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220370
Record name 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-35-1
Record name 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving formylation, cyclization, and subsequent oxidation steps .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as a lead compound in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1190317-35-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core with a hydroxyl group and an aldehyde functional group. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₇N₃O
Molecular Weight161.16 g/mol
CAS Number1190317-35-1
SolubilitySoluble in DMSO

This compound exhibits its biological activity primarily through interactions with specific molecular targets. Research indicates it may act as an inhibitor of various enzymes and receptors involved in critical cellular processes.

Target Interaction

The compound has shown potential as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFR autophosphorylation, this compound can disrupt downstream signaling pathways that contribute to cancer cell growth and survival .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The compound induces apoptosis through the modulation of key signaling pathways associated with cell survival .

Antimicrobial Activity

Recent investigations have highlighted the compound's antibacterial properties against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of similar pyrrole derivatives, providing insights into the potential applications of this compound:

  • Anticancer Study : A study reported that derivatives of pyrrolopyridines exhibited significant cytotoxic effects on human tumor cell lines (e.g., HeLa and A375), with IC50 values indicating potent antiproliferative activity .
  • Antimicrobial Evaluation : Another investigation found that pyrrole-based compounds demonstrated MIC values significantly lower than traditional antibiotics against bacterial pathogens, highlighting their potential for treating resistant infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation and induction of apoptosis in breast cancer cells,
AntimicrobialEffective against MRSA and other bacterial strains ,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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